molecular formula C7H14ClNO3 B3246426 Ethyl 2-(3-aminooxetan-3-YL)acetate hydrochloride CAS No. 1782045-68-4

Ethyl 2-(3-aminooxetan-3-YL)acetate hydrochloride

Cat. No.: B3246426
CAS No.: 1782045-68-4
M. Wt: 195.64
InChI Key: QYMHCZFYEYPFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride is an organic compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to the oxetane ring. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride typically involves the reaction of ethyl 2-(3-oxetan-3-yl)acetate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amino group on the oxetane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted oxetane derivatives .

Scientific Research Applications

Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the oxetane ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-(3-hydroxyoxetan-3-yl)acetate: This compound has a hydroxyl group instead of an amino group, leading to different chemical reactivity and applications.

    Ethyl 2-(3-methyloxetan-3-yl)acetate: The presence of a methyl group instead of an amino group results in different physical and chemical properties.

    Ethyl 2-(3-chlorooxetan-3-yl)acetate:

Properties

IUPAC Name

ethyl 2-(3-aminooxetan-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-6(9)3-7(8)4-10-5-7;/h2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMHCZFYEYPFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782045-68-4
Record name ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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